molecular formula C25H17Cl2N3O4S B1233994 (E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile

(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile

Cat. No. B1233994
M. Wt: 526.4 g/mol
InChI Key: JCJDJFGFPSSNLX-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-3-pyrido[1,2-a]pyrimidinyl]-2-(4-chlorophenyl)sulfonyl-2-propenenitrile is an aromatic ether.

Scientific Research Applications

Antitumor Activity

A key application of compounds structurally related to (E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile is in antitumor research. Research has shown that thieno[3,2-d]pyrimidine derivatives, which share a structural similarity, exhibit potent anticancer activity. These compounds, including thienotriazolopyrimidine derivatives, have been effective against various human cancer cell lines, such as breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. This indicates the potential of these compounds in developing new anticancer drugs (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Another significant application is in the field of antimicrobial research. Studies have developed novel series of compounds with a thieno[3,2-d]pyrimidine core that exhibit strong antimicrobial activities. These compounds have been effective against various Gram-negative and Gram-positive bacteria, and some even show higher antifungal activity compared to standard treatments like ketoconazole. This opens avenues for the use of these derivatives in treating infectious diseases (Hafez, El-Gazzar, & Zaki, 2016).

Chemical Synthesis and Catalysis

In the realm of chemical synthesis and catalysis, derivatives similar to this compound have been studied for their role in forming complex chemical structures. For example, the treatment of certain ligands with cuprous chloride under specific conditions leads to the formation of a CuI4-centered cluster, indicating the utility of these compounds in complex chemical synthesis and catalysis (Huang, Gou, Zhu, & Huang, 2007).

properties

Molecular Formula

C25H17Cl2N3O4S

Molecular Weight

526.4 g/mol

IUPAC Name

(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile

InChI

InChI=1S/C25H17Cl2N3O4S/c1-15-4-3-11-30-23(15)29-24(34-18-7-10-22(27)16(2)12-18)21(25(30)31)13-20(14-28)35(32,33)19-8-5-17(26)6-9-19/h3-13H,1-2H3/b20-13+

InChI Key

JCJDJFGFPSSNLX-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl)OC4=CC(=C(C=C4)Cl)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)OC4=CC(=C(C=C4)Cl)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile
Reactant of Route 3
Reactant of Route 3
(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile
Reactant of Route 4
(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile
Reactant of Route 5
Reactant of Route 5
(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile
Reactant of Route 6
Reactant of Route 6
(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile

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